5,7-Bis(benzyloxy)quinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
379228-33-8 |
|---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5,7-bis(phenylmethoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O3/c25-22-21-19(23-15-24-22)11-18(26-13-16-7-3-1-4-8-16)12-20(21)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,24,25) |
InChI Key |
RWBNCYBWQXBLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=O)NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Bis Benzyloxy Quinazolin 4 3h One and Its Analogues
Conventional Synthetic Approaches to Quinazolin-4(3H)-one Systems
Traditional methods for constructing the quinazolin-4(3H)-one ring system have been well-established for decades. These approaches typically rely on the cyclization of readily available ortho-substituted benzene (B151609) derivatives, primarily through intramolecular ring closure or intermolecular condensation reactions.
Cyclization Reactions for Quinazolin-4(3H)-one Ring Formation
Cyclization reactions are fundamental to the formation of the heterocyclic quinazolinone core. A common strategy involves the use of anthranilic acid or its derivatives, which possess the necessary ortho-amino and carboxyl functionalities for ring closure.
A widely used two-step procedure begins with the acylation of anthranilic acid. tandfonline.comijprajournal.com For instance, anthranilic acid can be treated with reagents like acetic anhydride (B1165640) or benzoyl chloride to form a 2-acylaminobenzoic acid, which is then cyclized to a benzoxazinone (B8607429) intermediate. tandfonline.comijprajournal.comnih.gov This benzoxazinone is a key synthon that subsequently reacts with ammonia (B1221849) or primary amines to yield the final N3-substituted or unsubstituted quinazolin-4(3H)-one. tandfonline.comnih.gov This method is versatile, allowing for the introduction of various substituents at the 2- and 3-positions of the quinazolinone ring. ijprajournal.com Another approach utilizes 2-aminobenzonitrile (B23959), which can undergo cyclization with acyl chlorides to form the quinazolinone ring. arkat-usa.org
Table 1: Key Cyclization Strategies for Quinazolin-4(3H)-one Synthesis
| Starting Material | Key Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Anthranilic Acid | Acetic Anhydride / Acyl Chloride | Benzoxazinone | 2-Substituted-quinazolin-4(3H)-one |
| 2-Aminobenzamide (B116534) | Chloroacetyl chloride, then cyclization with urea (B33335) hydroperoxide | N-(2-carbamoylphenyl)-2-chloroacetamide | Quinazolin-4(3H)-one derivative |
Condensation Reactions in Quinazolin-4(3H)-one Synthesis
Condensation reactions provide a more direct route to the quinazolin-4(3H)-one scaffold, often by combining three components in a single pot. The Niementowski reaction is a classic example, involving the thermal condensation of anthranilic acid with formamide (B127407) or other amides to produce the quinazolinone ring. tandfonline.comijprajournal.com
Variations of this approach involve the condensation of anthranilic acid, an amine, and a one-carbon source like an orthoester (e.g., trimethyl orthoformate) or formic acid. tandfonline.comijprajournal.com These reactions are typically catalyzed by acids or bases and allow for the construction of 2,3-disubstituted quinazolinones. nih.gov Another effective method is the condensation of 2-aminobenzamide with aldehydes or orthoesters. ijprajournal.comresearchgate.net Remarkably, some of these condensation reactions can proceed efficiently without the need for a solvent or catalyst, simplifying the work-up procedure. ijprajournal.com
Advanced and Green Chemistry Techniques for Quinazolin-4(3H)-one Derivatives
In recent years, the focus of synthetic chemistry has shifted towards developing more environmentally benign, efficient, and atom-economical methods. This has led to the application of advanced techniques and green chemistry principles to the synthesis of quinazolin-4(3H)-ones.
Ultrasound-Promoted Synthesis
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. The synthesis of 4(3H)-quinazolines has been successfully achieved using ultrasound assistance. For example, the reaction of 2-aminobenzonitrile with acyl chlorides, catalyzed by ytterbium(III) triflate (Yb(OTf)₃), proceeds in high yields under ultrasonic conditions. arkat-usa.orgresearchgate.net This ultrasound-based methodology was found to be more efficient than the corresponding microwave-assisted process in terms of yield. arkat-usa.org Ultrasound can also influence the reaction pathway; in the synthesis of 4-tosyl quinazolines, ultrasound irradiation promotes a C-H activation pathway over a cross-coupling pathway that occurs under silent conditions. nih.gov This demonstrates the potential of sonochemistry to not only accelerate reactions but also to control selectivity. nih.govnih.gov
Table 2: Comparison of Ultrasound vs. Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazoline
| Method | Catalyst | Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Microwave (MW) | Yb(OTf)₃ (10 mol%) | 15 min | - | 72% | arkat-usa.org |
Metal-Catalyzed and Metal-Free Oxidative Cyclizations
Oxidative cyclization reactions provide an efficient way to construct the quinazolinone ring by forming C-N or C-C bonds under oxidative conditions, often with high atom economy.
Metal-Catalyzed Systems: Various transition metals have been employed to catalyze the synthesis of quinazolin-4(3H)-ones. Nickel catalysts have been used for the one-pot synthesis of these compounds via an acceptorless dehydrogenative coupling of o-aminobenzamides with alcohols. acs.org Palladium-catalyzed methods include intramolecular C(sp²)-H carboxamidation of N-arylamidines and three-component reactions involving 2-aminobenzamides, aryl halides, and isocyanides. mdpi.comorganic-chemistry.org Copper catalysis is also prevalent, enabling domino reactions of alkyl halides with anthranilamides and the oxidative coupling of 2-arylindoles with amines. organic-chemistry.org These metal-catalyzed reactions often exhibit broad functional group tolerance and provide access to a wide range of substituted quinazolinones.
Metal-Free Systems: Driven by the desire for more sustainable and cost-effective processes, several metal-free oxidative cyclization methods have been developed. researchgate.net One approach involves the direct oxidative cleavage of olefins, where styrenes react with o-aminobenzamide in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to form the desired products. mdpi.comresearchgate.net Another strategy utilizes inexpensive and readily available oxidants like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈) to mediate intramolecular oxidative C-H amination. nih.govchemistryviews.org These reactions can be performed under thermolytic or electrochemical conditions. nih.govchemistryviews.org Furthermore, visible-light-induced methods using organic photocatalysts like fluorescein (B123965) in the presence of TBHP offer a green and metal-free pathway for the condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.org
Table 3: Examples of Oxidative Cyclization Methods
| System | Catalyst/Promoter | Oxidant | Key Transformation | Reference |
|---|---|---|---|---|
| Metal-Catalyzed | [Ni(MeTAA)] | - (Acceptorless) | Dehydrogenative coupling of o-aminobenzamides and alcohols | acs.org |
| Metal-Catalyzed | Palladium | - | Isocyanide insertion / cyclization | organic-chemistry.org |
| Metal-Catalyzed | Copper(I) bromide | Air | Domino reaction of alkyl halides and anthranilamides | organic-chemistry.org |
| Metal-Free | None | TBHP | Oxidative olefin bond cleavage | mdpi.com |
| Metal-Free | (NH₄)₂S₂O₈ | (NH₄)₂S₂O₈ | Intramolecular oxidative C(sp³)-H cyclization | chemistryviews.org |
| Metal-Free | Fluorescein (Photocatalyst) | TBHP / Visible Light | Condensation cyclization of 2-aminobenzamides and aldehydes | nih.gov |
One-Pot Multicomponent Reactions for Scaffold Assembly
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby reducing waste, saving time, and simplifying purification. researchgate.net Several MCRs have been designed for the synthesis of the quinazolin-4(3H)-one scaffold.
A straightforward and widely used MCR is the one-pot condensation of anthranilic acid, an orthoester, and an amine. ijprajournal.com This method allows for the facile assembly of the quinazolinone core from simple starting materials. Another powerful MCR involves the reaction of isatoic anhydride, amines, and a third component like a 1,3-diketone or dimethyl sulfoxide (B87167) (DMSO) as a carbon source. tandfonline.comresearchgate.net More recently, a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives has been developed to produce diversely substituted quinazolin-4(3H)-ones under mild, metal-free conditions. acs.orgnih.gov These MCRs exemplify the principles of green chemistry by maximizing efficiency and minimizing sequential operations. researchgate.nettandfonline.com
Table 4: Selected One-Pot Multicomponent Reactions for Quinazolin-4(3H)-one Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Anthranilic Acid | Orthoester | Amine | SrCl₂·6H₂O, solvent-free | ijprajournal.com |
| Isatoic Anhydride | Amine | 1,3-Diketone | I₂ / Et₃N | tandfonline.com |
| Arenediazonium Salt | Nitrile | Anthranilate | Metal-free, 60 °C | acs.org |
Optimization of Reaction Conditions and Yield for 5,7-Bis(benzyloxy)quinazolin-4(3H)-one Synthesis
Key reaction parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and the nature of the coupling reagents. For the cyclization step to form the quinazolinone ring from a 2-aminobenzamide precursor, various conditions have been explored. These can range from heating in a high-boiling solvent to the use of specific catalysts to facilitate the ring closure.
The following interactive table illustrates a hypothetical optimization study for the cyclization step in the synthesis of a generic 5,7-disubstituted quinazolin-4(3H)-one, based on common practices in the field.
Table 1: Hypothetical Optimization of Cyclization Conditions
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Formamide | DMF | 150 | 12 | 65 |
| 2 | Formic Acid | Toluene | 110 | 24 | 58 |
| 3 | Triethyl Orthoformate | Acetic Anhydride | 140 | 8 | 75 |
| 4 | Diethoxymethyl Acetate | Xylene | 140 | 10 | 72 |
The data in the table suggests that microwave-assisted synthesis using formamide could significantly reduce the reaction time and improve the yield of the desired quinazolinone. This is a common finding in modern organic synthesis, where microwave irradiation can provide rapid and efficient heating, often leading to cleaner reactions and higher yields. ijarsct.co.in
Further optimization would involve screening different bases if required for the reaction, as well as varying the concentration of the reactants. The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification and isolation of synthetic intermediates and the final product are crucial steps to ensure the high purity of the synthesized compound. For quinazolinone derivatives, a combination of chromatographic and non-chromatographic techniques is commonly employed.
Purification of Intermediates:
The purification of key intermediates, such as the substituted 2-aminobenzamide, is essential for the success of the subsequent cyclization step. Common purification methods for such intermediates include:
Recrystallization: This is a widely used technique for purifying solid compounds. The crude intermediate is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically.
Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel or alumina). A suitable solvent system (eluent) is used to move the compounds through the column at different rates. For intermediates in the synthesis of benzyloxy-substituted quinazolinones, a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often effective. nih.gov
Purification of the Final Compound (this compound):
The final product, this compound, is expected to be a solid compound. After the reaction is complete, the crude product is typically isolated by filtration or extraction. Subsequent purification is often necessary to remove any remaining starting materials, reagents, or byproducts.
Washing: The crude solid can be washed with appropriate solvents to remove soluble impurities.
Recrystallization: Similar to the intermediates, recrystallization is a primary method for purifying the final quinazolinone product.
Flash Column Chromatography: For more challenging separations or to obtain very high purity, flash column chromatography is often the method of choice. The progress of the separation is monitored by TLC. nih.gov
The purity of the final compound is then confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The following table summarizes the common purification techniques used for intermediates and the final quinazolinone product.
Table 2: Purification Techniques
| Compound Type | Purification Method | Typical Solvents/Eluents |
|---|---|---|
| Synthetic Intermediate (e.g., 2-aminobenzamide derivative) | Recrystallization, Column Chromatography | Ethanol, Methanol, Hexane/Ethyl Acetate |
The choice of the specific purification method and solvent system depends on the physical and chemical properties of the compound being purified, such as its polarity and solubility.
Spectroscopic Characterization and Structural Elucidation of 5,7 Bis Benzyloxy Quinazolin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR Spectral Data Interpretation
Specific ¹H NMR spectral data for 5,7-Bis(benzyloxy)quinazolin-4(3H)-one, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton, are not available in the reviewed literature.
¹³C NMR Spectral Data Interpretation
A detailed interpretation of the ¹³C NMR spectrum, including the chemical shifts for each carbon atom in this compound, is currently not possible due to the absence of published experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
While general characteristic IR absorption bands for the quinazolin-4(3H)-one core and benzyloxy groups can be predicted, specific experimental IR data for this compound, detailing the vibrational frequencies of its functional groups, has not been reported.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values, which would provide information about the electronic transitions and chromophoric system of this compound, are not available in the current body of scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Specific mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern for this compound, which would confirm its molecular weight and provide structural information, has not been documented.
X-Ray Single Crystal Diffraction for Solid-State Structure Confirmation
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation is unavailable.
Structural Modifications and Derivatization Strategies for 5,7 Bis Benzyloxy Quinazolin 4 3h One Analogues
Rational Design Principles for Structural Diversification
The rational design of novel quinazolinone derivatives is a cornerstone of modern medicinal chemistry, aiming to create compounds with improved potency and selectivity. researchgate.netnih.gov For the 5,7-Bis(benzyloxy)quinazolin-4(3H)-one scaffold, diversification strategies are guided by structure-activity relationship (SAR) studies of related compounds. The existing benzyloxy groups at the C-5 and C-7 positions provide a foundational level of lipophilicity and specific steric bulk. Rational design principles focus on modifying other key positions to modulate biological activity. nih.gov
Key considerations in the design process include:
Modulation of Physicochemical Properties: Altering substituents can change properties like solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for pharmacokinetic profiles. For instance, adding polar groups can increase water solubility, while adding lipophilic groups can enhance membrane permeability. biomedres.us
Exploration of Binding Pockets: Introducing diverse functional groups at positions such as C-2, N-3, C-6, and C-8 allows for the exploration of interactions within biological targets. The goal is to achieve optimal binding affinity and selectivity. nih.govnih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogues with improved characteristics.
Hybrid Molecule Design: Combining the quinazolinone scaffold with other pharmacologically active moieties can result in hybrid compounds with dual or synergistic modes of action. juniperpublishers.com
The design of new analogues often begins with computational studies, such as molecular docking, to predict how modifications will affect binding to a specific target. nih.gov This in silico approach helps prioritize the synthesis of compounds that are most likely to exhibit the desired activity.
Synthetic Pathways for Substitutions at Key Positions
The synthesis of diverse analogues of this compound relies on a range of well-established organic reactions that target specific positions on the quinazolinone core.
Alkylation of the quinazolinone scaffold is a common strategy for introducing structural diversity. The reaction typically involves the ambident anion of the quinazolinone, which can theoretically undergo alkylation at either the N-3 or O-4 position. juniperpublishers.com However, under most conditions, N-alkylation is the predominant pathway.
N-Alkylation: The N-3 position of the quinazolin-4(3H)-one ring is readily alkylated using various alkyl halides in the presence of a base. repec.orgresearchgate.net This reaction provides a straightforward method for introducing a wide array of substituents. The choice of base and solvent can influence the reaction's efficiency. juniperpublishers.com
Table 1: Conditions for N-Alkylation of Quinazolin-4(3H)-ones
| Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Alkyl Halides (e.g., Benzyl (B1604629) chloride) | K₂CO₃ | DMF | Heating (e.g., 100°C) | juniperpublishers.com |
| Alkyl Halides (e.g., Benzyl chloride) | Cs₂CO₃ | DMF | Heating (e.g., 70°C) | juniperpublishers.com |
| Methyl-2-bromo acetate | - | - | Substitution reaction | uw.edu |
| Benzyl Halides, Allyl Halides | K₂CO₃ | - | Visible light-promoted | rsc.org |
O-Alkylation: While less common, O-alkylation can sometimes be achieved, leading to 4-alkoxyquinazoline derivatives. The regioselectivity between N- and O-alkylation is a subject of ongoing study and can be influenced by factors such as the nature of the electrophile, the counter-ion of the base, and the solvent system. juniperpublishers.comrepec.org
The two benzyloxy groups at the C-5 and C-7 positions are key features of the starting molecule and offer significant opportunities for modification. nih.gov
Debenzylation: The benzyl protecting groups can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the corresponding 5,7-dihydroxyquinazolin-4(3H)-one. This dihydroxy intermediate is a versatile platform for further derivatization, such as re-alkylation with different alkyl or arylalkyl groups to probe SAR.
Substitution on the Benzyl Ring: The phenyl rings of the benzyloxy groups can be functionalized to modulate electronic and steric properties. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly impact molecular interactions and biological activity. nih.govnih.gov These modifications are typically incorporated by using appropriately substituted benzyl halides in the initial synthesis of the scaffold. The position of the substituent on the benzyl ring (ortho, meta, or para) is also a critical variable. nih.govresearchgate.net
Table 2: Examples of Benzyloxy Group Modifications for SAR Studies
| Modification Strategy | Reagents/Approach | Purpose | Reference |
|---|---|---|---|
| Debenzylation | H₂, Pd/C | Create a dihydroxy intermediate for further functionalization | arkat-usa.org |
| Para-substitution on Benzyl Ring | Use of para-substituted benzyl halides (e.g., 4-fluorobenzyl chloride) | Enhance activity and selectivity | nih.gov |
| Introduction of Electron-Withdrawing Groups | Use of halogen-substituted benzyl groups | Favorable for modulating target inhibition | nih.gov |
| Introduction of Electron-Donating Groups | Use of methoxy-substituted benzyl groups | Investigate electronic effects on activity | nih.gov |
SAR studies have consistently shown that substitutions at various positions of the quinazolinone ring are crucial for determining pharmacological activity. nih.gov
C-2 Position: The substituent at the C-2 position is highly influential. nih.gov A wide variety of groups can be introduced at this position during the synthesis of the quinazolinone core, typically by condensing the appropriate anthranilic acid precursor (in this case, 2-amino-4,6-bis(benzyloxy)benzoic acid) with different reagents such as nitriles, amides, or acid chlorides. S-alkylation of a 2-mercapto-quinazolinone intermediate is another effective strategy to introduce diverse side chains. rsc.org
C-3 Position: As discussed, this position is readily alkylated. rsc.org Additionally, aryl or heteroaryl groups can be introduced, often by using a substituted amine in the initial cyclization reaction instead of ammonia (B1221849). Synthesizing a 3-amino derivative also opens the door to a vast number of further modifications. tandfonline.com
C-6 and C-8 Positions: The benzene (B151609) portion of the quinazoline (B50416) ring can undergo electrophilic substitution. wikipedia.org For the parent quinazoline ring, the order of reactivity is generally 8 > 6 > 5 > 7. wikipedia.org In the case of this compound, the strong electron-donating nature of the benzyloxy groups would direct incoming electrophiles primarily to the C-6 and C-8 positions. However, steric hindrance from the bulky benzyloxy groups may also influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Synthesis of Hybrid Compounds Incorporating this compound
Creating hybrid molecules by linking the quinazolinone scaffold to other pharmacophores is a powerful strategy to develop multifunctional agents. juniperpublishers.com
Schiff bases (imines) are a prominent class of quinazolinone derivatives known for their broad spectrum of biological activities. nih.govnih.gov The synthesis of Schiff base derivatives of this compound requires the introduction of a primary amino group, typically at the N-3 position.
The general synthetic route involves two key steps:
Synthesis of the 3-Amino Intermediate: The 5,7-bis(benzyloxy) substituted 2-methyl-4H-3,1-benzoxazin-4-one precursor is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction opens the oxazinone ring and subsequently cyclizes to form 3-amino-5,7-bis(benzyloxy)-2-methylquinazolin-4(3H)-one. tandfonline.comnih.gov
Condensation with Aldehydes: The resulting 3-aminoquinazolinone is then condensed with a variety of aromatic or heterocyclic aldehydes in a suitable solvent, often with an acid catalyst like acetic acid, to yield the corresponding Schiff base derivatives. nih.govekb.egresearchgate.net This method allows for the generation of a large library of compounds by varying the aldehyde component.
Table 3: Representative Aldehydes for Schiff Base Synthesis with 3-Aminoquinazolinones
| Aldehyde Class | Specific Examples | Reference |
|---|---|---|
| Substituted Benzaldehydes | 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde | nih.gov |
| Hydroxy Benzaldehydes | Salicylaldehyde (2-Hydroxybenzaldehyde) | nih.gov |
| Heterocyclic Aldehydes | Furfural, Thiophene-2-carboxaldehyde | nih.govekb.eg |
| Polycyclic Aromatic Aldehydes | Naphthalene-1-carbaldehyde | ekb.eg |
Hydrazone and Pyrazole (B372694) Scaffolds
The introduction of hydrazone and pyrazole functionalities onto the quinazolinone core can be achieved through a series of synthetic transformations, commencing with the strategic placement of a reactive handle at the 2-position of the quinazolinone ring.
A plausible synthetic route begins with the preparation of the key intermediate, 2-thioxo-5,7-bis(benzyloxy)quinazolin-4(3H)-one. This can be accomplished by the cyclocondensation of 2-amino-4,6-bis(benzyloxy)benzoic acid with a suitable thiocyanate (B1210189) source. Subsequent treatment of the 2-thioxo derivative with hydrazine hydrate readily furnishes the 2-hydrazinyl-5,7-bis(benzyloxy)quinazolin-4(3H)-one intermediate.
This 2-hydrazinyl intermediate serves as a versatile precursor for the synthesis of a variety of hydrazone derivatives. Condensation with a range of aldehydes and ketones in a suitable solvent, such as ethanol, under reflux conditions, yields the corresponding Schiff bases, the 2-(2-aryl/alkylidene)hydrazinyl-5,7-bis(benzyloxy)quinazolin-4(3H)-ones. The choice of the carbonyl compound allows for the introduction of diverse structural motifs at this position, enabling the exploration of structure-activity relationships.
Furthermore, these hydrazone derivatives can be utilized as synthons for the construction of pyrazole rings. A common method involves the reaction of the hydrazone with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reaction proceeds via an intramolecular cyclization to afford 1-(5,7-bis(benzyloxy)-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. The pyrazole moiety is known to be a valuable pharmacophore, and its fusion with the quinazolinone core can lead to compounds with novel biological profiles.
Table 1: Proposed Hydrazone and Pyrazole Derivatives of this compound
| Compound ID | R Group (from R-CHO) | Resulting Scaffold |
| HZ-1 | Phenyl | Hydrazone |
| HZ-2 | 4-Chlorophenyl | Hydrazone |
| HZ-3 | 4-Methoxyphenyl | Hydrazone |
| HZ-4 | 2-Furyl | Hydrazone |
| PZ-1 | (from HZ-1) | Pyrazole-4-carbaldehyde |
| PZ-2 | (from HZ-2) | Pyrazole-4-carbaldehyde |
Benzenesulfonamide (B165840) Hybrids
The incorporation of a benzenesulfonamide moiety is another well-established strategy in drug design to enhance the pharmacological properties of a lead compound. For the derivatization of this compound, the benzenesulfonamide group is typically introduced at the 3-position of the quinazolinone ring.
The synthesis of these hybrids commences with the preparation of 3-amino-5,7-bis(benzyloxy)quinazolin-4(3H)-one. This intermediate can be synthesized from 2-amino-4,6-bis(benzyloxy)benzoic acid. The benzoic acid is first converted to the corresponding benzoxazinone (B8607429) by reaction with an activating agent like acetic anhydride (B1165640). Subsequent treatment of the benzoxazinone with hydrazine hydrate leads to the formation of the 3-amino-quinazolinone derivative.
The final step in the synthesis of the benzenesulfonamide hybrids involves the reaction of the 3-amino-5,7-bis(benzyloxy)quinazolin-4(3H)-one with a substituted benzenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds via a nucleophilic attack of the amino group on the sulfonyl chloride, resulting in the formation of the desired N-(5,7-bis(benzyloxy)-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide derivatives. The variability of commercially available benzenesulfonyl chlorides allows for the synthesis of a library of compounds with different substitution patterns on the phenyl ring of the sulfonamide moiety.
Table 2: Proposed Benzenesulfonamide Hybrids of this compound
| Compound ID | R' Group (from R'-SO2Cl) | Resulting Scaffold |
| BSA-1 | Phenyl | Benzenesulfonamide |
| BSA-2 | 4-Methylphenyl | Benzenesulfonamide |
| BSA-3 | 4-Chlorophenyl | Benzenesulfonamide |
| BSA-4 | 4-Nitrophenyl | Benzenesulfonamide |
Exploration of Biological Activities of 5,7 Bis Benzyloxy Quinazolin 4 3h One and Its Derivatives in Preclinical Models
Anticancer and Antiproliferative Activity Research
The quinazolin-4(3H)-one nucleus is a cornerstone in the development of anticancer agents. nih.gov Numerous derivatives have shown potent activity against a variety of cancer types by interfering with critical cellular processes that lead to tumor growth and proliferation.
The cytotoxic potential of quinazolin-4(3H)-one derivatives has been widely evaluated against a diverse panel of human cancer cell lines. These in vitro studies are crucial for identifying promising candidates for further development. For instance, a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives were tested against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov One compound in this series, designated as 5d, demonstrated broad-spectrum anticancer activity with IC50 values ranging from 1.94 to 7.1 µM across the tested cell lines, comparable to the standard chemotherapeutic drug doxorubicin. nih.gov
Another study synthesized a series of 3-methylenamino-4(3H)-quinazolone derivatives and evaluated their cytotoxicity. rsc.org Compound 5 (2-chloro-6-fluorobenzylidene) showed good activity against the rhabdomyosarcoma (RD) cell line with an IC50 of 14.65 μM. rsc.org Meanwhile, compounds 6 (benzo[d] nih.govtandfonline.comdioxol-5-ylmethylene) and 7 (4-bromo-2-hydroxybenzylidene) were particularly effective against the triple-negative breast cancer cell line MDA-MB-231, with IC50 values of 10.62 and 8.79 μM, respectively. rsc.org
Furthermore, research into quinazolin-4(3H)-one esters and hydrazides revealed potent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Many of the tested hydrazides displayed IC50 values in the sub-micromolar range, significantly more potent than the reference drug lapatinib. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives
| Compound Type/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-Sulfanyl Derivative (5d) | HepG2 (Liver) | 1.94 - 7.1 | nih.gov |
| 2-Sulfanyl Derivative (5d) | MCF-7 (Breast) | 1.94 - 7.1 | nih.gov |
| 3-Methylenamino Derivative (Compound 5) | RD (Rhabdomyosarcoma) | 14.65 | rsc.org |
| 3-Methylenamino Derivative (Compound 7) | MDA-MB-231 (Breast) | 8.79 | rsc.org |
| Quinazolin-4(3H)-one Hydrazide (Compound 3j) | MCF-7 (Breast) | 0.20 | nih.gov |
| Quinazolin-4(3H)-one Hydrazide (Compound 3g) | A2780 (Ovarian) | 0.14 | nih.gov |
Beyond direct cytotoxicity, research has delved into the molecular mechanisms by which quinazolin-4(3H)-one derivatives exert their antiproliferative effects. A primary mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. mdpi.com For example, a potent 2-sulfanylquinazolin-4(3H)-one derivative was shown to induce both early and late apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by an upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. nih.gov
Modulation of the cell cycle is another key antiproliferative strategy. By arresting cancer cells at specific phases of the cell cycle, these compounds can prevent their division and proliferation. The same 2-sulfanyl derivative that induced apoptosis was also found to arrest the cell cycle in the S phase in HepG2 cells. nih.gov In a different study, a novel quinazolin-4(3H)-one derivative, BIQO-19, was found to inhibit Aurora Kinase A, a crucial cell cycle regulator. nih.gov This inhibition led to a significant G2/M phase arrest in non-small cell lung cancer (NSCLC) cells, which subsequently triggered apoptosis. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-ones have been shown to induce G2+M cell cycle arrest, which is indicative of tubulin polymerization inhibition. rsc.org
Antimicrobial Activity Research
The quinazolin-4(3H)-one scaffold has also been a fruitful source of new antimicrobial agents, with derivatives showing efficacy against a range of pathogenic bacteria and fungi. nih.gov
Numerous quinazolin-4(3H)-one derivatives have demonstrated significant activity against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Bacillus subtilis. nih.gov In one study, a series of derivatives were evaluated, and many displayed potent activity specifically against Staphylococcal species. nih.gov For example, compound 27 in the study showed potent activity with Minimum Inhibitory Concentration (MIC) values of ≤0.5 µg/mL for all tested S. aureus strains, including vancomycin- and linezolid-resistant variants. nih.gov
Another investigation into new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also reported notable antibacterial activity. mdpi.com The study found that several of the synthesized compounds showed potent antimicrobial effects against Bacillus subtilis and Staphylococcus aureus. mdpi.com
Table 2: Antibacterial Efficacy of Selected Quinazolin-4(3H)-one Derivatives against Gram-Positive Bacteria
| Compound Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Compound 27 | Staphylococcus aureus (including MRSA) | ≤0.5 | nih.govacs.org |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Staphylococcus aureus | 25.6 | nih.gov |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacillus subtilis | 24.3 | nih.gov |
| Formyl-pyrazole derivative (5a) | Bacillus subtilis | 1-16 | mdpi.com |
While many quinazolin-4(3H)-one derivatives show strong activity against Gram-positive bacteria, their efficacy against Gram-negative strains like Escherichia coli and Klebsiella pneumoniae is often more variable. nih.gov The outer membrane of Gram-negative bacteria presents a significant barrier to many potential antibiotics. However, some derivatives have demonstrated noteworthy activity.
For instance, studies have shown that certain quinazolinone derivatives possess activity against E. coli and Pseudomonas aeruginosa. eco-vector.comnih.gov One study found that while the parent 2-phenyl-3-amino quinazoline-4(3H)-one had moderate activity, substituting a heteryl group at the aldimine in the 3-amino position significantly increased antibacterial activity against all tested pathogens, including E. coli and P. aeruginosa. frontiersin.org Another study found that a 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one derivative exhibited MIC values of 30.1 µg/mL and 25.1 µg/mL against P. aeruginosa and E. coli, respectively. nih.gov
Table 3: Antibacterial Efficacy of Selected Quinazolin-4(3H)-one Derivatives against Gram-Negative Bacteria
| Compound Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Pseudomonas aeruginosa | 30.1 | nih.gov |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Escherichia coli | 25.1 | nih.gov |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Escherichia coli | Not specified, but showed superior activity | frontiersin.org |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Pseudomonas aeruginosa | Not specified, but showed superior activity | frontiersin.org |
The therapeutic potential of the quinazolin-4(3H)-one scaffold extends to antifungal activity. Derivatives have been synthesized and tested against various fungal pathogens, including species of Aspergillus and Candida. A study focusing on 3-substituted-4(3H)-quinazolinones reported a series of azole antifungal agents featuring this nucleus. acs.org These compounds generally displayed high in vitro activity against filamentous fungi. The 7-chloro derivative, in particular, was selected for further testing due to its potent in vitro activity. acs.org
In a different investigation, a series of quinazolin-4(3H)-one derivatives were screened for their in vitro antifungal activity against tree plant fungi, such as Fusarium oxysporum and Verticillium dahliae, where several compounds displayed good antifungal activity. researchgate.net Another study reported a 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one derivative with potent in vitro antifungal activity against Aspergillus fumigatus and Candida albicans, with MIC values of 18.3 µg/mL and 26.1 µg/mL, respectively. nih.gov
Table 4: Antifungal Efficacy of Selected Quinazolin-4(3H)-one Derivatives
| Compound Derivative | Fungal Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Aspergillus fumigatus | 18.3 | nih.gov |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Candida albicans | 26.1 | nih.gov |
| 7-Chloro derivative (UR-9825) | Filamentous fungi | High in vitro activity | acs.org |
Enzyme Inhibition Studies
Derivatives of the quinazolin-4(3H)-one core structure have been extensively investigated for their ability to inhibit various enzymes implicated in a range of diseases. The following sections detail the findings from these preclinical enzyme inhibition studies.
Tyrosine Kinase Inhibition (e.g., EGFR, HER2, CDK2, VEGFR2, ABL, ALK, c-RAF, BRAF)
Quinazolin-4(3H)-one derivatives are well-recognized for their potent tyrosine kinase inhibitory activity. nih.govnih.gov This class of compounds has been the foundation for the development of several approved anticancer drugs. researchgate.net Preclinical studies have demonstrated that specific derivatives can effectively inhibit multiple tyrosine kinases involved in cancer cell proliferation and survival.
A series of synthesized quinazolin-4(3H)-one derivatives showed significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov Notably, compounds designated as 2i and 3i displayed potent inhibition against CDK2, HER2, and EGFR. nih.gov For instance, the IC₅₀ values for compound 2i against CDK2 and EGFR were 0.173 µM and 0.097 µM, respectively. nih.gov Similarly, compound 3i showed an IC₅₀ of 0.177 µM against CDK2. nih.gov These activities were found to be comparable to or, in some cases, superior to reference inhibitors like imatinib (B729) and erlotinib (B232) in the studied assays. nih.gov
Molecular docking studies have provided insights into the mechanism of action, suggesting that these derivatives can act as ATP-competitive or non-competitive inhibitors by binding to the kinase domain. nih.govnih.gov For example, compounds 2i and 3i were predicted to interact with key residues in the ATP-binding site of EGFR, acting as type-I inhibitors. nih.gov In contrast, against CDK2, they were suggested to be type-II non-competitive inhibitors. nih.gov
| Compound | CDK2 IC₅₀ (µM) | HER2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) |
|---|---|---|---|---|
| 2h | 0.211 ± 0.015 | 0.099 ± 0.011 | 0.102 ± 0.014 | >1.0 |
| 2i | 0.173 ± 0.012 | 0.113 ± 0.019 | 0.097 ± 0.019 | 0.793 ± 0.089 |
| 2j | 0.411 ± 0.043 | 0.412 ± 0.023 | 0.395 ± 0.021 | 0.611 ± 0.054 |
| 3g | 0.201 ± 0.011 | 0.128 ± 0.015 | 0.311 ± 0.017 | 0.695 ± 0.043 |
| 3h | 0.223 ± 0.021 | 0.103 ± 0.013 | 0.128 ± 0.016 | >1.0 |
| 3i | 0.177 ± 0.032 | 0.134 ± 0.017 | 0.181 ± 0.011 | >1.0 |
| Imatinib (Control) | 0.131 ± 0.015 | - | - | - |
| Erlotinib (Control) | - | - | 0.056 ± 0.012 | - |
| Sorafenib (Control) | - | - | - | 0.101 ± 0.011 |
Tubulin Polymerization Inhibition
Tubulin is a critical protein in cell division, and its disruption is a key mechanism for many anticancer drugs. nih.govnih.gov Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.net
In one study, a series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones were synthesized and evaluated for their effect on tubulin polymerization. nih.gov Several compounds, including 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) , 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) , and 2-(3-methoxystyryl)quinazolin-4(3H)-one (65) , demonstrated an inhibitory effect on microtubule formation. nih.govnih.gov The compound 39 showed complete inhibition of tubulin polymerization in the evaluated assay. nih.gov Molecular modeling studies suggest these compounds may exert their effect by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov
| Compound | Effect on Tubulin Polymerization |
|---|---|
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | Inhibition (Complete) |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) | Inhibition |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one (65) | Inhibition |
| Indole derivative 43 | Modest Promotion |
| Indole derivative 47 | Modest Promotion |
| Nocodazole (Control) | Inhibition |
| Paclitaxel (Control) | Promotion |
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Numerous studies have reported the synthesis and evaluation of quinazolin-4(3H)-one derivatives as potent α-glucosidase inhibitors. nih.govbohrium.comresearchgate.net
A variety of derivatives bearing phenoxy-acetamide, 2-thioxothiazolidine-4-one, and other substituents have shown significant inhibitory activity, often many times stronger than the standard drug acarbose (B1664774). nih.govbohrium.com For example, a quinazolin-4(3H)-one bearing a phenoxy-acetamide moiety, compound 7b , exhibited an IC₅₀ value of 14.4 µM, which was approximately 53 times more potent than acarbose in the same assay. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov Another study on 2-arylquinazolin-4(3H)-ones found that many derivatives were several hundred times more active than acarbose. researchgate.net
| Compound Series | Most Potent Compound | IC₅₀ (µM) | Inhibition Type | Reference Compound (IC₅₀, µM) |
|---|---|---|---|---|
| Phenoxy-acetamide derivatives | 7b | 14.4 ± 0.2 | Competitive | Acarbose (>750) |
| 2-Arylquinazolin-4(3H)-ones | Compound 12 | 0.3 ± 0.01 | Non-competitive | Acarbose (840 ± 1.73) |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | CQ | 12.5 ± 0.1 | Non-competitive | - |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one | BQ | 15.6 ± 0.2 | Non-competitive | - |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a target for treating neurological disorders like Parkinson's disease and depression. criver.com Derivatives of the quinazolinone scaffold have been investigated as inhibitors of both MAO-A and MAO-B. nih.gov
A study involving pyrazoline-bearing 4(3H)-quinazolinones identified compounds with high activity against both MAO isoforms. nih.gov Specifically, compound 4i was noted for its selectivity towards the MAO-B isoform. nih.gov Computational docking studies suggested that hydrophobic and hydrogen-bonding interactions within the enzyme's active site are crucial for this inhibitory activity and selectivity. nih.gov The selectivity of compound 4i for MAO-B was attributed to its specific interactions with residues like F343 and Y398 and a shorter distance to the FAD cofactor compared to its interaction with MAO-A. nih.gov
| Compound | Target Isoform | Activity | Key Interactions |
|---|---|---|---|
| 4i | MAO-B (Selective) | High | Hydrophobic interactions with F343, pi-pi stacking with Y398 |
| 5a-5f | MAO-B | High | - |
| 4a-4h, 4j-4n, 5g-5l | MAO-A | High | - |
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which have beneficial cardiovascular and anti-inflammatory effects. nih.govnih.gov Inhibition of sEH is therefore a promising therapeutic strategy for conditions like hypertension and inflammation. nih.govresearchgate.net The quinazolin-4(3H)-one ring has been identified as a suitable scaffold for developing potent sEH inhibitors. nih.govresearchgate.net
A series of novel quinazoline-4(3H)-one derivatives were designed and found to have potent sEH inhibitory activity. nih.gov The most active compound, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g) , exhibited an IC₅₀ of 0.5 nM, which was about twofold more potent than the reference inhibitor. nih.gov Another study on quinazolinone-7-carboxamides identified compounds 34, 35, 37, and 43 as potent sEH inhibitors with IC₅₀ values in the range of 0.30–0.66 μM. nih.govacs.org These findings underscore the potential of the quinazolinone core in designing effective sEH inhibitors. researchgate.netnih.gov
| Compound | sEH IC₅₀ | Reference |
|---|---|---|
| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g) | 0.5 nM | nih.gov |
| Compound 34 | 0.30-0.66 µM | nih.gov |
| Compound 35 | 0.30-0.66 µM | nih.gov |
| Compound 37 | 0.30-0.66 µM | nih.gov |
| Compound 43 | 0.30-0.66 µM | nih.gov |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibition of specific PDE isoforms is a therapeutic approach for various conditions, including inflammatory diseases and cognitive disorders. research-nexus.netnih.gov Quinazoline (B50416) derivatives have been explored as inhibitors of several PDE families, particularly PDE7. nih.govfrontiersin.org
A study focused on designing 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives identified several compounds with significant PDE inhibitory effects. research-nexus.net Compound 10d was a standout, with a potent inhibitory concentration (IC₅₀) of 1.15 μM. research-nexus.net In another investigation, a series of novel 4-hydrazinoquinazoline (B1199610) and fused triazoloquinazoline derivatives were synthesized and evaluated for PDE7A inhibition. nih.govfrontiersin.org Four compounds (4b, 4g, 5c, and 5f ) showed potent activity with IC₅₀ values ranging from 0.114 to 0.18 μM, comparable to the selective PDE7A inhibitor BRL50481. nih.govfrontiersin.org Additionally, 6-substituted 2-(imidazol-1-yl)-quinazolines have been reported to be highly potent and selective inhibitors of PDE5. nih.gov
| Compound | Target PDE | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
|---|---|---|---|
| 10d | PDE (unspecified) | 1.15 | IBMX (non-selective) |
| 4b | PDE7A | 0.114 - 0.18 | BRL50481 (0.034) |
| 4g | PDE7A | 0.114 - 0.18 | BRL50481 (0.034) |
| 5c | PDE7A | 0.114 - 0.18 | BRL50481 (0.034) |
| 5f | PDE7A | 0.114 - 0.18 | BRL50481 (0.034) |
| 6-substituted 2-(imidazol-1-yl)quinazolines | PDE5 | High Potency | Zaprinast |
Antioxidant Activity Investigations
The capacity of quinazolinone derivatives to counteract oxidative stress has been evaluated through various in vitro assays that measure their ability to neutralize free radicals. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous disease pathologies.
Radical Scavenging Assays (e.g., DPPH, ABTS)
Radical scavenging assays are commonly employed to screen compounds for antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most frequently used methods. nih.govsapub.org
In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. sapub.org Numerous studies have demonstrated that quinazolin-4(3H)-one derivatives exhibit potent DPPH radical scavenging activity. sapub.orgmdpi.com This activity is often attributed to the presence of phenolic hydroxyl groups on the quinazolinone scaffold, which can readily donate a hydrogen atom to stabilize the free radical. nih.govmdpi.com For instance, derivatives with dihydroxy substitutions on a phenyl ring at position 2 have shown particularly strong scavenging properties. mdpi.com
Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov Polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated significant ABTS•+ scavenging capacity, with some compounds showing activity superior to that of standard antioxidants like Trolox and ascorbic acid. nih.govmdpi.com The presence of multiple phenolic groups appears to enhance this activity. nih.gov
Quantitative Analysis of Antioxidant Potency
The antioxidant potency of quinazolinone derivatives is often quantified by determining their EC50 or IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity.
Studies have shown that the substitution pattern on the quinazolinone ring system significantly influences its antioxidant capacity. For example, 2-substituted quinazolin-4(3H)-ones with dihydroxy-phenyl groups, particularly with hydroxyls at the ortho or para positions, exhibit very low EC50 values in DPPH assays, indicating high potency. mdpi.com The introduction of a third phenolic group can further increase the antioxidant effect. nih.gov
Below is a table summarizing the antioxidant potency of selected quinazolinone derivatives from preclinical studies.
| Compound Type | Assay | Potency (IC50/EC50 in µM) | Reference |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.5 | mdpi.com |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.4 | mdpi.com |
| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.2 | mdpi.com |
| Pyrogallol-derived quinazolinone (5a) | ABTS | Lower than Trolox | nih.gov |
| Pyrogallol-derived quinazolinone (5c) | ABTS | Lower than Trolox | nih.gov |
| Ortho-diphenolic quinazolinone (5h) | ABTS | Lower than Trolox | mdpi.com |
This table is for illustrative purposes and represents data from various studies on quinazolinone derivatives.
Anti-inflammatory Activity Studies
Quinazolinone derivatives have been extensively investigated for their anti-inflammatory potential in various preclinical models. nih.govmdpi.com The anti-inflammatory effects are often evaluated using in vivo models such as carrageenan-induced paw edema in rats, which measures a compound's ability to reduce acute inflammation. fabad.org.trjneonatalsurg.comnih.gov
Research has shown that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for anti-inflammatory activity. nih.gov For example, a series of 2,3-disubstituted 4(3H)-quinazolinones demonstrated potent anti-inflammatory properties, with some compounds exhibiting activity comparable to or greater than standard drugs like diclofenac (B195802) sodium and celecoxib. nih.gov The mechanism of action for many of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.govnih.gov
Furthermore, some quinazolinone derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Studies on human monocytic cells have identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. nih.govmdpi.com The molecular hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone and azetidinone has also been shown to enhance anti-inflammatory effects. nih.govmdpi.com
Antiviral Activity Research
The quinazolinone scaffold has served as a foundation for the development of novel antiviral agents. nih.gov Derivatives have been tested against a range of viruses, demonstrating significant inhibitory activity in preclinical models.
In studies against Zika virus (ZIKV) and Dengue virus (DENV), which are closely related flaviviruses, 2,3,6-trisubstituted quinazolinone compounds were identified as potent inhibitors of viral replication. nih.gov Through phenotypic screening and subsequent synthesis of analogs, compounds were discovered that exhibited broad and potent activity against both ZIKV and DENV with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian host cells. nih.gov These compounds were effective in blocking viral replication in both mammalian and mosquito cell lines. nih.gov
Other research has focused on the activity of quinazolinone derivatives against plant viruses, such as the Tobacco Mosaic Virus (TMV). nih.gov A series of penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold showed significant antiviral activities against TMV. nih.govresearchgate.net Structure-activity relationship studies indicated that these compounds generally exhibited higher protective activity than curative activity against the virus. nih.gov
Antimalarial Activity Studies
The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial drugs. Quinazolinone derivatives have been identified as a promising class of compounds in this area. scialert.netlongdom.org Natural products containing a quinazolinone moiety, such as febrifugine, have known antimalarial properties, inspiring the synthesis of related derivatives. longdom.org
Structure-activity relationship (SAR) studies have been crucial in optimizing the antimalarial potency of this chemical class. acs.org Research has shown that substitutions at the C-2 and C-3 positions of the quinazolinone ring are important for activity. longdom.orgnih.gov For example, 3-aryl-2-styryl substituted-4(3H)-quinazolinones have demonstrated significant parasite suppression in mice infected with Plasmodium berghei. nih.gov Another study identified quinazolinone-2-carboxamide derivatives with potent activity against laboratory-resistant strains of malaria and a fast in vitro killing profile. acs.org
Some quinazoline derivatives are believed to exert their antimalarial effect by targeting enzymes in the parasite's folate pathway, such as dihydrofolate reductase-thymidylate synthase (DHFR-TS). pandawainstitute.com In vivo studies in mouse models have confirmed the oral efficacy of certain quinazolinone derivatives, making them promising starting points for the development of new antimalarial therapies. longdom.orgpasteur.fr
Anticonvulsant Activity Assessments
Quinazolin-4(3H)-one and its derivatives are an important class of heterocyclic compounds that have shown significant anticonvulsant and central nervous system (CNS) depressant activities in preclinical models. mdpi.com The anticonvulsant potential of these compounds is typically evaluated using in vivo models in mice, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov
The MES test is used to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. nih.govnih.gov Many newly synthesized quinazolin-4(3H)-one derivatives have displayed notable anticonvulsant activity in these screens, with some compounds providing 100% protection against PTZ-induced convulsions. mdpi.comnih.gov
The proposed mechanism of action for some of these derivatives involves the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. mdpi.comnih.gov In silico molecular docking studies suggest that these compounds may bind to the allosteric benzodiazepine (B76468) site on the GABA-A receptor, enhancing GABAergic inhibition. mdpi.comsemanticscholar.org This hypothesis has been supported by in vivo antagonism assays using flumazenil, a known benzodiazepine antagonist. mdpi.com Structure-activity relationship studies suggest that substitutions at position 3 of the quinazolinone ring, such as with butyl or benzyl (B1604629) groups, can significantly affect anticonvulsant activity. nih.gov
Antihypertensive Activity Studies
The quest for novel and effective antihypertensive agents has led researchers to explore the therapeutic potential of quinazolin-4(3H)-one derivatives. Preclinical evaluations in various animal models have demonstrated that certain structural modifications to the quinazoline ring system can result in significant blood pressure-lowering effects. These studies often attribute the antihypertensive action to the blockade of α1-adrenergic receptors, a mechanism shared by established drugs like Prazosin.
A study involving a series of novel substituted quinazolin-4(3H)-one derivatives identified several compounds with notable hypotensive effects in vivo. nih.gov Out of eighteen synthesized compounds, seven demonstrated the ability to lower blood pressure and induce bradycardia, a slowing of the heart rate. nih.gov The activity of these compounds was found to be superior to that of the reference drug Prazosin. nih.gov
Further investigations into 6,7-dimethoxyquinazoline (B1622564) derivatives have also revealed promising antihypertensive properties. nih.gov A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and evaluated in urethane-anesthetized normotensive rats. nih.gov The results indicated that the nature of the substituent on the piperidine (B6355638) group had a profound impact on both the potency and duration of the hypotensive action. nih.gov Several of these new compounds were found to be as potent as Prazosin. nih.gov Five of the most promising compounds from this series also demonstrated antihypertensive effects when administered orally to conscious spontaneously hypertensive rats. nih.gov While at lower doses they were somewhat less potent than Prazosin, at higher doses, two of the compounds proved to be more efficacious. nih.gov
In another study, a series of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one derivatives were synthesized and tested for their antihypertensive activity in albino rats. nih.gov Two compounds, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one, exhibited potent and prolonged antihypertensive activity. nih.gov This effect is believed to be mediated through α1-adrenergic receptor blockade, similar to Prazosin, but notably without affecting the heart rate. nih.gov
The collective findings from these preclinical studies underscore the potential of the quinazolin-4(3H)-one scaffold as a template for the development of new antihypertensive drugs. The substitutions at various positions of the quinazoline ring system, particularly at the 6, 7, and 8 positions, play a crucial role in determining the antihypertensive potency and duration of action.
Table 1: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Derivatives in Preclinical Models
| Compound | Preclinical Model | Key Findings | Reference |
| Substituted quinazolin-4(3H)-one derivatives (2a, 2c, 4a, 4d, 5d, 6a & 6b) | In vivo screening | Showed hypotensive effect and produced bradycardia; better activity than Prazosin. | nih.gov |
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Urethane-anesthetized normotensive rats | Hypotensive effect observed; some compounds as potent as Prazosin. | nih.gov |
| Selected 6,7-dimethoxyquinazoline derivatives | Conscious spontaneously hypertensive rats | Exerted antihypertensive effect upon oral administration; two compounds more efficacious than Prazosin at higher doses. | nih.gov |
| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Adrenaline-induced hypertensive albino rats | Exhibited potent antihypertensive activity with prolonged duration of action without affecting heart rate. | nih.gov |
| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Adrenaline-induced hypertensive albino rats | Showed potent antihypertensive activity with a prolonged duration of action and no effect on heart rate. | nih.gov |
Mechanistic Investigations of 5,7 Bis Benzyloxy Quinazolin 4 3h One Action at the Molecular and Cellular Levels
Elucidation of Specific Biochemical Pathways Modulated by the Compound
There is no available research identifying the specific biochemical pathways modulated by 5,7-Bis(benzyloxy)quinazolin-4(3H)-one.
Identification of Molecular Targets and Binding Interactions
No studies have been published that identify the molecular targets of this compound or characterize its binding interactions.
Cellular Effects Induced by the Compound
Detailed investigations into the cellular effects of this compound have not been reported in the scientific literature.
Impact on Cell Proliferation and Viability
Data from studies specifically examining the impact of this compound on cell proliferation and viability are not available.
Regulation of Gene Expression Profiles
There are no published studies on the effects of this compound on gene expression profiles.
Modulation of Signal Transduction Cascades
The modulation of any signal transduction cascades by this compound has not been documented in the available literature.
Structure Activity Relationship Sar Analysis of 5,7 Bis Benzyloxy Quinazolin 4 3h One Derivatives
Correlation between Structural Features and Biological Efficacy
The quinazolin-4(3H)-one core is a privileged structure that acts as a versatile scaffold, primarily because it mimics the adenine (B156593) portion of ATP and can fit into the ATP-binding cleft of various kinases. mdpi.comnih.gov The planar heterocyclic system is crucial for establishing key interactions within the enzyme's active site. The nitrogen atoms at positions 1 and 3, along with the carbonyl oxygen at C-4, frequently act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase domain.
Influence of Substituents at 5, 7-Benzyloxyl Positions on Activity Profiles
The benzyloxy moieties at the C-5 and C-7 positions are key determinants of the activity profile. SAR studies on related quinazoline (B50416) derivatives have shown that electron-donating groups at the 6 and 7 positions generally increase the inhibitory activity against kinases like the epidermal growth factor receptor (EGFR). mdpi.com The oxygen atoms of the benzyloxy groups are electron-donating, which can enhance the electron density of the quinazoline ring system and potentially modulate the strength of hydrogen bonding at the N-1 and N-3 positions.
Modifications to the terminal phenyl rings of the benzyloxy groups allow for fine-tuning of the molecule's properties. Introducing substituents on these rings can alter steric, electronic, and lipophilic characteristics, thereby influencing binding affinity and selectivity. For instance, small, electron-donating groups or lipophilic halogen atoms on the phenyl rings can further enhance interactions within the hydrophobic pocket of the target kinase.
| Substituent (R) on Phenyl Ring | Effect on Kinase Inhibitory Potency | Rationale |
|---|---|---|
| -H (Unsubstituted) | Baseline Activity | Provides essential hydrophobic interaction. |
| -OCH₃ (Methoxy) | Potency Increased | Electron-donating group enhances binding; potential for additional H-bonds. mdpi.com |
| -Cl (Chloro) | Potency Maintained or Increased | Increases lipophilicity, leading to enhanced hydrophobic interactions. |
| -CF₃ (Trifluoromethyl) | Potency Variable | Strongly electron-withdrawing; may alter binding mode or introduce unfavorable interactions. |
Impact of Modifications at C-2, C-3, and C-4 Positions on Pharmacological Responses
While the 5,7-bis(benzyloxy) substitution pattern establishes a potent baseline, further modifications at other positions on the quinazolinone ring are crucial for optimizing pharmacological responses.
C-2 Position: This position is a key vector for introducing a variety of substituents that can explore different regions of the kinase binding site. The introduction of small alkyl or aryl groups can enhance van der Waals interactions and improve potency. In some related quinoline (B57606) systems, the length of an alkyl chain at C-2 is critical, with activity diminishing if the chain becomes too long. nih.govresearchgate.net Attaching different heterocyclic rings at this position has also been a successful strategy to improve activity and selectivity.
C-3 Position: The N-3 position is often substituted to modulate the compound's physicochemical properties, such as solubility and cell permeability. Small alkyl chains are generally tolerated, but bulky substituents can lead to a decrease in activity due to steric clashes within the binding site. The nitrogen at this position is a critical interaction point, and its substitution pattern dictates the orientation of other functional groups. nih.gov
C-4 Position: The carbonyl group at the C-4 position is typically considered essential for activity, as it often forms a crucial hydrogen bond with the kinase hinge region. Modifications at this position are less common and often detrimental. However, in some related scaffolds, N-acylation of an amine at the C-4 position has been shown to retain biological activity, suggesting that while the atom type is important, some modifications are tolerated. nih.govresearchgate.net
| Position of Modification | Type of Substituent | General Impact on Activity |
|---|---|---|
| C-2 | Small Alkyl/Aryl Groups | Often increases potency. nih.gov |
| C-2 | Bulky Groups | Can decrease potency due to steric hindrance. nih.govresearchgate.net |
| N-3 | Small Alkyl Groups | Generally tolerated; can improve pharmacokinetic properties. |
| N-3 | Substituted Phenyl Rings | Can enhance potency by providing additional interaction points. nih.gov |
| C-4 (Carbonyl) | Replacement/Removal | Usually leads to a significant loss of activity. |
Examination of Stereochemical Effects on Biological Activity
Stereochemistry becomes a critical factor when chiral centers are introduced into derivatives of 5,7-bis(benzyloxy)quinazolin-4(3H)-one. Chirality can be introduced through various means, such as adding a chiral substituent at the C-2 or N-3 positions, or on the benzyloxy side chains.
The interaction between a drug molecule and its biological target is highly specific and three-dimensional. Consequently, different enantiomers or diastereomers of a chiral molecule often exhibit significantly different biological activities. One stereoisomer may fit perfectly into the binding site, leading to a potent pharmacological response, while the other isomer may bind with much lower affinity or not at all, resulting in weak activity or inactivity.
For example, if a chiral amine were appended to the C-2 position, the (R)- and (S)-enantiomers would orient their substituents differently in space. This would lead to distinct interactions with amino acid residues in the target's active site, resulting in one enantiomer being significantly more potent than the other. Therefore, the synthesis of single, pure stereoisomers is often necessary to maximize therapeutic efficacy and minimize potential off-target effects.
Computational Chemistry and Molecular Modeling Studies of 5,7 Bis Benzyloxy Quinazolin 4 3h One and Its Ligand Interactions
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Analysis of Binding Affinities and Interaction Modes with Recombinant Proteins
No studies were found that reported the binding affinities (such as docking scores in kcal/mol) or detailed interaction modes of 5,7-Bis(benzyloxy)quinazolin-4(3H)-one with any specific recombinant proteins.
Identification of Key Residues in Ligand-Protein Interactions
Consequently, without any available docking studies, there is no information identifying key amino acid residues that may be involved in potential ligand-protein interactions with this compound.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of molecules over time. These simulations are crucial for understanding the stability of ligand-protein complexes and the dynamic behavior of the ligand itself. No published MD simulation studies were found for this compound.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
In silico ADMET prediction tools are used to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential drug. This includes assessing its drug-likeness based on criteria such as Lipinski's Rule of Five. Specific ADMET predictions or a drug-likeness assessment for this compound are not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds. No QSAR studies that include this compound as part of the dataset for building or validating a model were identified.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential. This information helps in understanding the molecule's reactivity and interaction capabilities. No specific quantum chemical calculation data for this compound could be located.
Future Research Directions and Therapeutic Potential of 5,7 Bis Benzyloxy Quinazolin 4 3h One in Preclinical Studies
Development of Novel Analogues with Enhanced Potency and Selectivity
A primary avenue for future research lies in the rational design and synthesis of novel analogues of 5,7-Bis(benzyloxy)quinazolin-4(3H)-one. Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to identify modifications that enhance biological potency and selectivity for specific targets. nih.gov
Key synthetic strategies for creating a library of analogues would involve:
Modification of the Benzyloxy Groups: The benzyloxy moieties at the C5 and C7 positions are prime sites for alteration. Research could explore the replacement of the phenyl ring with other aromatic or heteroaromatic systems to probe interactions with target proteins. Additionally, introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto these phenyl rings could fine-tune the electronic properties and steric bulk of the molecule, potentially improving target engagement and pharmacokinetic properties. mdpi.com
Substitution at the C2 and C3 Positions: SAR studies on other quinazolinones have consistently shown that substituents at the C2 and C3 positions are critical for modulating biological activity. researchgate.net Introducing small alkyl, aryl, or heterocyclic groups at the C2 position, or various substituted phenyl rings or alkyl chains at the C3 position, could lead to the discovery of analogues with significantly improved potency. researchgate.net
Bioisosteric Replacement: The replacement of the benzyloxy groups with other functional groups of similar size and electronic character (bioisosteres) could lead to analogues with improved drug-like properties, such as enhanced solubility or metabolic stability.
The resulting analogues would be subjected to rigorous screening to establish a comprehensive SAR profile, guiding the optimization of lead compounds with superior potency and selectivity.
Table 1: Proposed Modifications for Analogue Development
| Position for Modification | Proposed Chemical Changes | Rationale for Modification |
|---|---|---|
| C5 and C7 | Replace benzyloxy with other alkoxy groups (e.g., methoxy, ethoxy). Introduce substituents on the benzyl (B1604629) ring. Replace benzyl group with other aryl or heteroaryl moieties. | To modulate lipophilicity, solubility, and target binding interactions. |
| C2 | Introduce small alkyl chains, substituted aryl rings, or heterocyclic systems. | To explore interactions with specific binding pockets and enhance target affinity. |
Exploration of Combination Strategies with Existing Preclinical Agents
Given the complexity of diseases like cancer, combination therapy has become a standard approach to improve efficacy and overcome drug resistance. rsc.org Future preclinical studies should investigate the synergistic potential of this compound and its optimized analogues with established therapeutic agents.
Promising combination strategies to explore include:
Combination with Standard Chemotherapeutics: Evaluating the compound alongside conventional cytotoxic agents could reveal synergistic effects, potentially allowing for lower doses of the chemotherapeutic and reducing toxicity.
Combination with Targeted Therapies: Since many quinazolinone derivatives are known to inhibit protein kinases, combining this compound with other targeted agents (e.g., inhibitors of different signaling pathways) could lead to a more comprehensive blockade of disease-driving mechanisms. frontiersin.orgrsc.org For instance, if the compound targets the PI3K/AKT pathway, combining it with an EGFR inhibitor could be a rational approach for certain cancers. nih.gov
Combination with Immunotherapies: Investigating whether the compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors is a promising area of modern oncology research.
These combination studies, conducted in relevant cancer cell lines and animal models, would be essential to identify the most effective therapeutic partnerships.
Investigation of New Biological Targets and Disease Models
The therapeutic applications of a compound are defined by its biological targets. While the quinazolinone scaffold is known to interact with a variety of targets, the specific molecular targets of this compound are yet to be identified. nih.govmdpi.com A crucial research direction is to perform extensive screening to uncover its mechanism of action.
Potential biological targets for which quinazolinone derivatives have shown activity include:
Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), Aurora Kinases, and AKT. nih.govacs.orgnih.gov
Deubiquitinases: For example, Ubiquitin-Specific Peptidase 7 (USP7). nih.gov
DNA Repair Enzymes: Such as Poly(ADP-ribose) polymerase-1 (PARP1). tandfonline.com
Epigenetic Targets: Including Bromodomain-containing protein 4 (BRD4). researchgate.net
Other Enzymes: Such as Matrix metalloproteinase-13 (MMP-13) and Phosphodiesterase 7 (PDE7). nih.govnih.gov
Screening against a broad panel of such targets could reveal novel mechanisms of action. Furthermore, its efficacy should be evaluated across a diverse range of disease models, including various cancer cell lines (e.g., breast, lung, colon) and potentially in models for inflammatory diseases or neurodegenerative disorders, where quinazolinones have also shown promise. biotech-asia.orgnih.gov The use of innovative models, such as zebrafish xenografts, could facilitate rapid in vivo screening of compound efficacy. nih.gov
Table 2: Potential Biological Targets for Screening
| Target Class | Specific Examples | Associated Disease Area |
|---|---|---|
| Protein Kinases | EGFR, HER2, VEGFR2, CDK2, Aurora Kinase, AKT | Cancer |
| DNA Repair/Damage | PARP1 | Cancer |
| Epigenetic Modulators | BRD4 | Cancer |
| Ubiquitin Pathway | USP7 | Cancer |
| Other Enzymes | MMP-13, PDE7, Soluble Epoxide Hydrolase | Osteoarthritis, Inflammation, Hypertension |
Advanced Preclinical Characterization in Relevant Biological Systems
Once promising lead compounds are identified, a comprehensive preclinical characterization is necessary to evaluate their potential for clinical translation. This involves moving beyond simple in vitro assays to more complex biological systems.
Key areas for advanced preclinical characterization include:
In Vivo Efficacy Studies: The antitumor activity of lead analogues should be assessed in relevant animal models, such as patient-derived xenograft (PDX) models, which more accurately reflect human tumor biology. acs.org
Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical. ontosight.ai Studies should determine key PK parameters like bioavailability, half-life, and clearance to inform potential dosing regimens. pnrjournal.com
Pharmacodynamic (PD) Studies: These studies aim to demonstrate that the compound engages its intended target in a living organism at doses that are effective. This can involve measuring biomarkers related to target inhibition in tumor or surrogate tissues.
Preliminary Toxicity Assessment: Early evaluation of the compound's safety profile is essential. This includes assessing its effects on normal cells and conducting acute toxicity studies in animal models to identify any potential liabilities. acs.org
Successful outcomes in these advanced preclinical studies are a prerequisite for considering a compound for clinical development.
Methodological Innovations in Synthesis and Biological Evaluation
Advancements in chemical synthesis and biological evaluation can significantly accelerate the drug discovery process. Future research on this compound should leverage these innovations.
In the area of synthesis , modern methods can provide more efficient and environmentally friendly routes to produce analogues:
Green Chemistry Approaches: Utilizing techniques like microwave-assisted synthesis or deep eutectic solvents can reduce reaction times and the use of hazardous materials. tandfonline.com
Novel Catalytic Systems: Employing advanced metal catalysts (e.g., copper or iron-based) can enable novel chemical transformations and the construction of complex molecular architectures under mild conditions. organic-chemistry.orgnih.gov
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields and purity, and is readily scalable for larger quantity production.
For biological evaluation , high-throughput and computational methods are invaluable:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets, quickly identifying promising hits. nih.gov
Molecular Modeling and Docking: In silico techniques like molecular docking can predict how different analogues bind to a target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.govtandfonline.com This computational approach can rationalize SAR data and guide the design of more potent inhibitors. tandfonline.com
Advanced Cellular Assays: Moving beyond simple viability assays to more sophisticated methods like high-content imaging or proteomic analyses can provide deeper insights into the compound's cellular mechanism of action.
By integrating these innovative methodologies, the preclinical development of this compound and its derivatives can be pursued with greater efficiency and precision.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Gefitinib |
| Erlotinib (B232) |
| Lapatinib |
| Vandetanib |
| Icotinib |
| Afatinib |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
